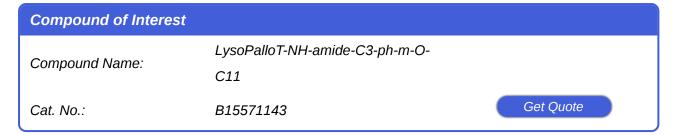


The Role of GPR174 in Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 174 (GPR174) is an X-linked orphan receptor that has emerged as a critical regulator of immune cell function. Primarily expressed on various immune cell subsets, including T lymphocytes, B lymphocytes, and dendritic cells, GPR174 and its endogenous ligand, lysophosphatidylserine (LysoPS), play a significant role in modulating immune responses. This technical guide provides a comprehensive overview of the current understanding of GPR174's function in the immune system, with a focus on its signaling pathways, its impact on different immune cell populations, and its implications in autoimmune diseases and sepsis. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this pathway.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them attractive targets for drug development. GPR174, a member of the P2Y receptor family, is highly expressed in lymphoid tissues, including the thymus, spleen, and lymph nodes.[1][2] Its expression is particularly enriched in regulatory T cells (Tregs), naive T and B cells.[3][4] The identification of lysophosphatidylserine (LysoPS) as its endogenous ligand has paved the way for elucidating the functional roles of the LysoPS-GPR174 axis in immunity.[3][5]





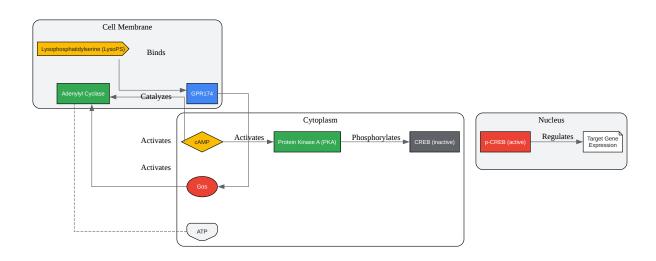


Emerging evidence strongly suggests that GPR174 acts as a negative regulator of immune cell activation and function.[3][6] Genetic ablation or pharmacological antagonism of GPR174 has been shown to enhance Treg suppressive function and ameliorate disease severity in preclinical models of autoimmunity.[3][7] Conversely, GPR174 signaling can constrain T cell proliferation and IL-2 production.[6] In B cells, GPR174 signaling modulates gene expression programs related to activation and survival.[5] This guide will delve into the technical details of these findings, providing a resource for researchers in immunology and drug discovery.

GPR174 Signaling Pathway

GPR174 primarily signals through the G α s subunit of heterotrimeric G proteins.[5][6] Ligand binding by LysoPS leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] This signaling cascade ultimately leads to the modulation of gene expression and cellular function. While G α s is the predominant pathway, some studies have also suggested potential coupling to G α 12/G13.[3][5]





Click to download full resolution via product page

Caption: GPR174 Signaling Pathway.

Role of GPR174 in Immune Cell Subsets T Lymphocytes

GPR174 plays a significant, predominantly inhibitory, role in T cell biology.

Regulatory T cells (Tregs): GPR174 is highly expressed on both developing and mature
Tregs.[3][4] Studies using Gpr174 knockout mice have demonstrated that the absence of
GPR174 leads to an increase in the frequency of thymic Tregs and an enhanced
suppressive capacity of peripheral Tregs.[3] This suggests that GPR174 signaling constrains



Treg development and function. In a model of experimental autoimmune encephalomyelitis (EAE), mice with GPR174-deficient T cells showed reduced disease severity, which was attributed to the enhanced function of Tregs.[3]

- Conventional T cells (Tconv): In naive conventional T cells, GPR174 activation by LysoPS suppresses proliferation and the production of interleukin-2 (IL-2).[6] This suppression is dependent on the Gαs pathway.[6] GPR174 deficiency in naive T cells can lead to enhanced proliferation in response to stimulation.[3]
- T helper 17 (Th17) cells: Recent evidence suggests a role for GPR174 in promoting Th17 differentiation in the context of cardiac inflammation, indicating that its function may be context-dependent.[8]

B Lymphocytes

GPR174 is also abundantly expressed in B cells. In vitro studies have shown that B cells undergo a spontaneous, GPR174-dependent activation process when cultured, which is associated with significant changes in gene expression, including the upregulation of the costimulatory molecule CD86 and the transcription factor NUR77.[5] This process is mediated by Gαs signaling.[5] Furthermore, GPR174-deficient B cells exhibit enhanced survival in culture.[5]

Dendritic Cells (DCs)

The role of GPR174 in dendritic cells is an active area of investigation. In a mouse model of colitis, GPR174 knockout was associated with reduced maturation of bone marrow-derived dendritic cells (BMDCs), as evidenced by lower expression of MHC-II, CD80, and CD86.[9] These GPR174-deficient BMDCs were less capable of activating naive T cells and skewed T cell differentiation towards a regulatory phenotype.[9]

Macrophages

GPR174 appears to influence macrophage polarization. In a model of LPS-induced sepsis, Treg-specific GPR174 deficiency was associated with a dominance of M2-like anti-inflammatory macrophages.[10] This suggests that GPR174 signaling in Tregs can indirectly shape the macrophage response during inflammation.



Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR174 function.

Table 1: Effect of GPR174 Deficiency on T Cell Populations in Mice

Cell Population	Tissue	Wild-Type (WT)	GPR174 Knockout (KO)	Fold Change (KO vs. WT)	Reference
Foxp3+ CD4+ T cells (% of CD4+)	Thymus	~3%	~4%	~1.33	[3]
Foxp3+ CD4+ T cells (% of CD4+)	Spleen	~10%	~10%	No significant change	[3]
Foxp3+ CD4+ T cells (% of CD4+)	Colon Lamina Propria	~15%	~20%	~1.33	[3]
CD103+ of Foxp3+ T cells (%)	Spleen	~30%	~45%	~1.5	[3]

Table 2: In Vitro T Cell Proliferation and Cytokine Production

Condition	Cell Type	Measure ment	Control	LysoPS Treatmen t	% Inhibition	Referenc e
Anti-CD3 Stimulation	Naive CD4+ T cells	Proliferatio n (% divided)	100%	Decreased	Concentrati on- dependent	[3]
Anti-CD3 Stimulation	Naive CD4+ T cells	IL-2 Production (pg/mL)	High	Decreased	Concentrati on- dependent	[6]



Table 3: B Cell Activation Markers After In Vitro Culture

Marker	Genotype	Mean Fluorescence Intensity (MFI) at 24h	Fold Change (KO vs. WT)	Reference
CD86	Wild-Type	High	-	[5]
CD86	GPR174 KO	Low	Decreased	[5]
NUR77	Wild-Type	Induced	-	[5]
NUR77	GPR174 KO	Not Induced	Decreased	[5]

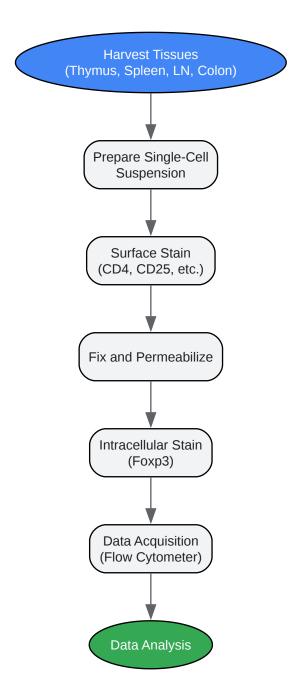
Detailed Experimental Protocols Flow Cytometry Analysis of Treg Populations

This protocol is adapted from Barnes et al. (2015).[3]

- Cell Preparation: Harvest thymus, spleen, and lymph nodes from wild-type and Gpr174 knockout mice. Prepare single-cell suspensions by mechanical disruption through a 70-µm cell strainer. For colon lamina propria, mince the tissue and digest with collagenase and DNase I before isolating lymphocytes using a Percoll gradient.
- Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 1 mM EDTA).
 Stain with fluorescently conjugated antibodies against surface markers such as CD4, CD8, CD25, and CD103 for 30 minutes on ice.
- Intracellular Staining for Foxp3: After surface staining, wash the cells and then fix and permeabilize using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
- Foxp3 Staining: Incubate the fixed and permeabilized cells with an anti-Foxp3 antibody for 30 minutes at room temperature.
- Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the data using appropriate software to gate on lymphocyte



populations and quantify the percentage of CD4+Foxp3+ cells and their expression of other markers.



Click to download full resolution via product page

Caption: Workflow for Treg Flow Cytometry.

In Vitro T Cell Suppression Assay

This protocol is a general guide based on standard methods.[8][10][11][12]



- Cell Isolation: Isolate CD4+CD25+ Treg cells and CD4+CD25- responder T (Tresp) cells from the spleens and lymph nodes of wild-type and Gpr174 knockout mice using magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Labeling of Responder T cells: Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the manufacturer's protocol.
- Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of labeled Tresp cells (e.g., 5 x 10⁴ cells/well) with varying numbers of Treg cells (e.g., to achieve Treg:Tresp ratios of 1:1, 1:2, 1:4, etc.).
- Stimulation: Add a stimulus for T cell proliferation, such as anti-CD3 and anti-CD28
 antibodies (either soluble or bead-bound) or irradiated antigen-presenting cells (APCs) with a
 specific antigen.
- Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.
- Analysis: Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry, measuring the dilution of the proliferation dye. The percentage of suppression can be calculated based on the reduction in proliferation in the presence of Tregs compared to their absence.

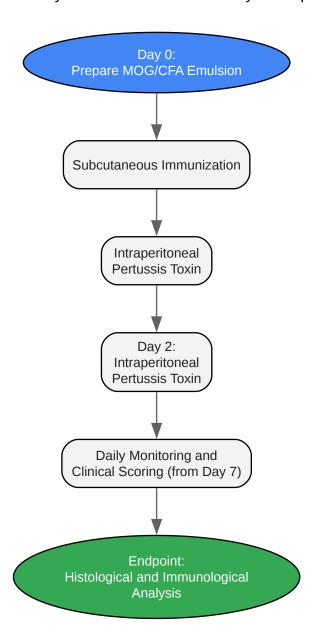
Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is a standard method for inducing EAE in mice.[13][14][15][16]

- Antigen Emulsion Preparation: Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Immunization: On day 0, inject C57BL/6 mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
- Pertussis Toxin Administration: On day 0 and day 2, inject the mice intraperitoneally with pertussis toxin.



- Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
- Histological and Immunological Analysis: At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis of inflammation and demyelination. Immune cells can be isolated from lymphoid organs and the central nervous system for flow cytometric analysis of T cell subsets and cytokine production.



Click to download full resolution via product page



Caption: Workflow for EAE Induction.

Conclusion and Future Directions

GPR174 has been firmly established as a key regulator of immune homeostasis, primarily acting to dampen immune cell activation and function. Its high expression in regulatory T cells and its role in constraining their suppressive activity make it a particularly attractive therapeutic target for autoimmune and inflammatory diseases. The development of GPR174 antagonists could offer a novel strategy to boost Treg function and re-establish immune tolerance.[3]

Further research is needed to fully elucidate the role of GPR174 in other immune cell types, such as dendritic cells and macrophages, and to understand the context-dependent nature of its signaling. The potential for GPR174 agonists in conditions of excessive immune activation, such as cancer immunotherapy-related adverse events, also warrants investigation. The detailed methodologies and data presented in this guide provide a foundation for continued exploration of the GPR174 pathway and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Lysophosphatidylserine suppression of T-cell activation via GPR174 requires Gαs proteins
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function PubMed [pubmed.ncbi.nlm.nih.gov]







- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
- 13. Experimental Autoimmune Encephalomyelitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Experimental Autoimmune Encephalomyelitis in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of GPR174 in Immune Cell Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571143#role-of-gpr174-in-immune-cell-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com